molecular formula C17H18 B6360070 9,9-Diethyl-9H-fluorene CAS No. 2294-79-3

9,9-Diethyl-9H-fluorene

Cat. No.: B6360070
CAS No.: 2294-79-3
M. Wt: 222.32 g/mol
InChI Key: DXLHOCYBTWOELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Diethyl-9H-fluorene: is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two ethyl groups attached to the ninth carbon of the fluorene structure. The molecular formula of this compound is C17H18, and it is known for its unique chemical properties and applications in various fields of science and technology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Diethyl-9H-fluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 9,9-Diethyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9,9-Diethyl-9H-fluorene is used as a building block in the synthesis of various organic compounds. Its derivatives are employed in the development of fluorescent materials and organic semiconductors .

Biology: In biological research, this compound derivatives are used as fluorescent probes for imaging and tracking biological processes. They are also investigated for their potential as drug delivery agents .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Their unique chemical properties allow for targeted drug delivery and improved therapeutic efficacy .

Industry: In the industrial sector, this compound is used in the production of high-performance polymers and materials for optoelectronic devices. Its stability and fluorescence make it valuable in the manufacture of light-emitting diodes (LEDs) and solar cells .

Comparison with Similar Compounds

  • 9,9-Dimethyl-9H-fluorene
  • 9,9-Dihexyl-9H-fluorene
  • 9,9-Didodecyl-9H-fluorene

Comparison: Compared to its analogs, 9,9-Diethyl-9H-fluorene exhibits unique properties due to the presence of ethyl groups. These groups influence the compound’s solubility, stability, and reactivity. For instance, this compound has better solubility in organic solvents compared to 9,9-Dimethyl-9H-fluorene. Additionally, the ethyl groups provide a balance between steric hindrance and electronic effects, making this compound a versatile compound for various applications .

Properties

IUPAC Name

9,9-diethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18/c1-3-17(4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHOCYBTWOELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2C3=CC=CC=C31)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393378
Record name 9,9-diethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-79-3
Record name 9,9-diethylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of n-butyllithium (77.34 cm3, 0.1934 mol, 2.5M in hexane) was added slowly to a solution of 9-ethylfluorene (25.00 g, 0.1289 mol) in THF (250 cm3) at −70° C. The solution was stirred for 1 hour at −75° C. and 1-bromoethane (17.59 cm3, 0.1934 mol) was added slowly. The solution was allowed to warm to room temperature and then stirred overnight. Dilute hydrochloric acid (200 cm3, 20%) was added to the reaction mixture and stirred for a further 10 minutes. Water (250 cm3) was added and the product extracted into diethyl ether (3×300 cm3). The combined organic extracts were dried (MgSO4) and the solvent removed on a rotary evaporator. The resulting oil was cooled to room temperature and recrystallised with ethanol to yield white crystals (19.50 g, 68%, m.pt. 60-62° C.).
Quantity
77.34 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17.59 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,9-Diethyl-9H-fluorene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,9-Diethyl-9H-fluorene
Reactant of Route 3
9,9-Diethyl-9H-fluorene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
9,9-Diethyl-9H-fluorene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
9,9-Diethyl-9H-fluorene
Reactant of Route 6
9,9-Diethyl-9H-fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.